molecular formula C7H5N3O4S2 B2657416 2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid CAS No. 339022-47-8

2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid

Cat. No. B2657416
CAS RN: 339022-47-8
M. Wt: 259.25
InChI Key: QSZAKNCBDCGECQ-UHFFFAOYSA-N
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Description

“2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 339022-47-8 . It has a molecular weight of 259.27 and its IUPAC name is [ (5-nitroimidazo [2,1-b] [1,3]thiazol-6-yl)sulfanyl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5N3O4S2/c11-4(12)3-16-5-6(10(13)14)9-1-2-15-7(9)8-5/h1-2H,3H2,(H,11,12) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of this compound is solid . More detailed physical and chemical properties could not be found in the web search results.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle and dispose of the compound safely.

properties

IUPAC Name

2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4S2/c11-4(12)3-16-5-6(10(13)14)9-1-2-15-7(9)8-5/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZAKNCBDCGECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)[N+](=O)[O-])SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid

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